20-methyl-12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene
Overview
Description
1-methyl-2,3-dihydro-1H-quino[1’,8’:4,5,6][1,4]oxazino[2,3-b]quinoxaline is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes quinoxaline and oxazine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3-dihydro-1H-quino[1’,8’:4,5,6][1,4]oxazino[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a quinoxaline derivative with an oxazine precursor in the presence of a suitable catalyst can yield the target compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3-dihydro-1H-quino[1’,8’:4,5,6][1,4]oxazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with parameters like temperature, solvent, and reaction time being carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activity that makes it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-quino[1’,8’:4,5,6][1,4]oxazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites and modulate biological processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline N-oxides share structural similarities and exhibit comparable chemical reactivity.
Oxazine Derivatives: These compounds have similar ring structures and can undergo analogous chemical transformations.
Uniqueness
What sets 1-methyl-2,3-dihydro-1H-quino[1’,8’:4,5,6][1,4]oxazino[2,3-b]quinoxaline apart is its fused ring system, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications, distinguishing it from other related compounds.
Properties
IUPAC Name |
20-methyl-12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-11-9-10-12-5-4-8-15-16(12)21(11)17-18(22-15)20-14-7-3-2-6-13(14)19-17/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHKDFPAVXLCHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C4=NC5=CC=CC=C5N=C4OC3=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.